molecular formula C17H17NO2 B7468714 N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide

N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide

Cat. No. B7468714
M. Wt: 267.32 g/mol
InChI Key: MZRJMNLRIRWNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide, also known as CPDPA, is a compound that has been studied extensively for its potential application in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide is not fully understood, but it is believed to act through multiple pathways. N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide can increase the levels of acetylcholine in the brain, which is important for cognitive function. Additionally, N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide has been shown to have antioxidant properties, which can protect neurons from oxidative stress.
Biochemical and Physiological Effects
N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase and protect neurons from oxidative stress, N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide has been shown to modulate the activity of NMDA receptors, which are important for learning and memory. N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been shown to have high purity and yield. Additionally, N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to the use of N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide in laboratory experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide has not been extensively studied for its potential side effects, so caution should be exercised when using this compound in experiments.

Future Directions

There are several future directions for research on N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide could be studied for its potential use in other areas, such as the treatment of depression or anxiety. Further research is needed to fully explore the potential applications of this compound.

Synthesis Methods

N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide can be synthesized through a multi-step process starting with the reaction of 2-bromoacetophenone with cyclopropylmagnesium bromide. The resulting intermediate is then reacted with hydroxylamine hydrochloride to form the desired product, N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide. The synthesis of N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide has been optimized to produce high yields and purity, making it a viable option for laboratory experiments.

Scientific Research Applications

N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide has been studied for its potential application in a variety of scientific research fields. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. Additionally, N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide has been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.

properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-16(18-15-11-12-15)17(20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,20H,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRJMNLRIRWNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-hydroxy-2,2-diphenylacetamide

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